molecular formula C12H12F3NO3 B7870513 4-Morpholino-2-(trifluoromethyl)benzoic acid

4-Morpholino-2-(trifluoromethyl)benzoic acid

Cat. No.: B7870513
M. Wt: 275.22 g/mol
InChI Key: XBZUWCWIXUMQAZ-UHFFFAOYSA-N
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Description

4-Morpholino-2-(trifluoromethyl)benzoic acid is a chemical compound characterized by its morpholine ring and trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholino-2-(trifluoromethyl)benzoic acid typically involves the following steps:

  • Bromination: The starting material, 2-(trifluoromethyl)benzoic acid, undergoes bromination to introduce a bromine atom at the desired position on the benzene ring.

  • Nucleophilic Substitution: The brominated compound is then treated with morpholine in the presence of a base, leading to the substitution of the bromine atom with a morpholine group.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholino-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group or trifluoromethyl group is replaced by other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with different substituents replacing the original morpholine or trifluoromethyl groups.

Scientific Research Applications

4-Morpholino-2-(trifluoromethyl)benzoic acid has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.

  • Medicine: The compound has potential therapeutic applications, such as in the design of new drugs targeting specific diseases.

  • Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 4-Morpholino-2-(trifluoromethyl)benzoic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 4-Morpholino-3-nitrobenzotrifluoride: Similar structure but with a nitro group instead of a carboxylic acid group.

  • 2-(Trifluoromethyl)benzoic acid: Lacks the morpholine group, making it structurally different.

Properties

IUPAC Name

4-morpholin-4-yl-2-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)10-7-8(1-2-9(10)11(17)18)16-3-5-19-6-4-16/h1-2,7H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZUWCWIXUMQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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